4-アセチル-1-メチル-1H-ピロール-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

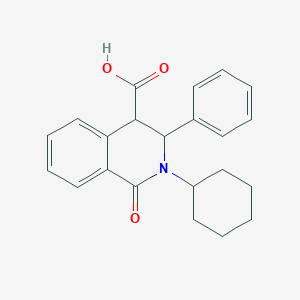

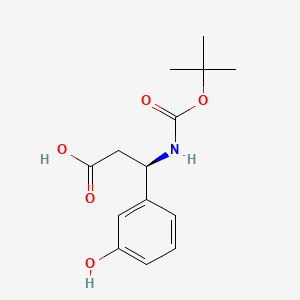

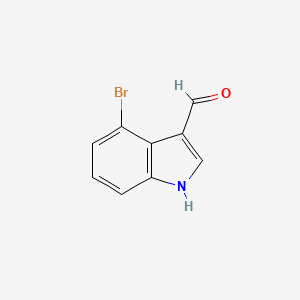

4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrole family. Pyrrole derivatives are known for their presence in various natural products and have been studied for their biological activities. The compound of interest, although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research, which focus on the synthesis and properties of pyrrole derivatives and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as reported in the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Another method includes a three-component reaction leading to the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . These methods highlight the versatility of synthetic approaches to pyrrole derivatives, which could be adapted for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. The structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, for example, exhibits extensive hydrogen bonding involving the carboxylic acid functional groups and the amine group . The phenyl rings in this compound are found to lie at an angle of nearly 50° with respect to the planar pyrrole ring, indicating the potential for diverse molecular conformations in substituted pyrroles .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including substitution reactions that modify their properties and potential biological activities. For instance, 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and derivatives were prepared and evaluated for cytotoxicity, demonstrating the ability to modify pyrrole derivatives for specific biological targets . Additionally, the synthesis of 4-amino-3-acetyl-6-methyl-2-pyrones involved the reaction of the methyl ether of dehydracetic acid with ammonia and primary amines, showcasing the reactivity of the pyrrole ring towards nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and substituents. For example, the biosynthetic mechanism of 2-acetyl-1-pyrroline, a flavor compound in aromatic rice, involves the formation of Delta1-pyrroline-5-carboxylic acid and methylglyoxal, indicating the importance of the acetyl group in the flavor profile of these compounds . Furthermore, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives revealed that electron-withdrawing groups at the C-4 and C-5 positions enhance the affinity for the glycine-binding site of the NMDA receptor complex, suggesting that the electronic properties of substituents can significantly affect biological activity .

科学的研究の応用

N-ヘテロ環の合成

ピロール合成は、有機化学における重要な研究分野です . “4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”という分子は、様々な化学反応において重要な役割を果たすN-置換ピロールの合成に用いることができる可能性があります .

薬学的用途

ピロールは、多様な活性を有する生物学的に活性な骨格です . “4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”などのピロール含有類似体は、様々な医薬品の開発に用いることができる可能性があります .

抗精神病薬

ピロールとその誘導体は、多くの抗精神病薬に含まれています . “4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”は、新規抗精神病薬の開発に用いることができる可能性があります .

抗菌剤および抗真菌剤

ピロール含有化合物は、抗菌作用および抗真菌作用を有することが知られています . “4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”は、新規抗菌剤および抗真菌剤の開発に用いることができる可能性があります .

抗癌剤

ピロール含有化合物は、抗癌作用を有することも知られています . “4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”は、新規抗癌剤の開発に用いることができる可能性があります .

コレシストキニンアンタゴニストの合成

“4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”は、コレシストキニンアンタゴニストの合成に用いることができる可能性があります . これらは、膵酵素の放出と胆嚢の収縮を刺激するホルモンであるコレシストキニンの作用を阻害する薬剤です .

ベンゾピラン系降圧剤の合成

“4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”は、ベンゾピラン系降圧剤の合成に用いることができる可能性があります . これらは、高血圧治療に用いられる薬剤です .

アゼピネジオンの合成

“4-アセチル-1-メチル-1H-ピロール-2-カルボン酸”は、アゼピネジオンの合成に用いることができる可能性があります . これらは、潜在的な治療的用途を持つ化合物です .

Safety and Hazards

特性

IUPAC Name |

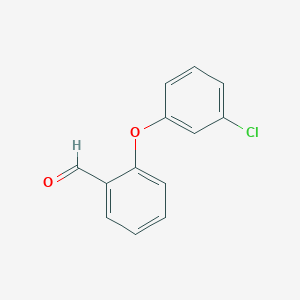

4-acetyl-1-methylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)6-3-7(8(11)12)9(2)4-6/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBYELBMWQLEOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377371 |

Source

|

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339011-93-7 |

Source

|

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)